3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-pentylthio substituent at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the iso-pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where an appropriate thiol (iso-pentylthiol) reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iso-pentylthio group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone
- 3’-(iso-Hexylthio)-2,2,2-trifluoroacetophenone
- 3’-(iso-Pentylthio)-2,2,2-difluoroacetophenone
Uniqueness
3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the specific combination of the trifluoromethyl group and the iso-pentylthio substituent. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(3-methylbutylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-9(2)6-7-18-11-5-3-4-10(8-11)12(17)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQBUXMRSZYURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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